3-Ethoxypropane-1-thiol
Description
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
3-ethoxypropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-2-6-4-3-5-7/h7H,2-5H2,1H3 |
InChI Key |
IKFDXXOHGZTPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCS |
Origin of Product |
United States |
Applications of 3 Ethoxypropane 1 Thiol As a Chemical Building Block in Advanced Materials Synthesis
Summary of Key Findings and Methodological Advancements
This article has provided a comprehensive theoretical overview of 3-Ethoxypropane-1-thiol (B6227231), a compound for which there is a significant lack of direct experimental research. By drawing on the well-established principles of thiol and ether chemistry, we have outlined its likely physicochemical properties, spectroscopic signatures, and potential synthetic routes. The key reactive feature of this molecule is its thiol group, which is amenable to nucleophilic reactions, oxidation to disulfides, and participation in highly efficient thiol-ene "click" reactions. These characteristics suggest its potential as a versatile building block in organic synthesis and a functional component in materials science.
Identification of Remaining Challenges in Synthesis and Mechanistic Understanding
The primary challenge in the study of this compound is the current absence of dedicated research. Key challenges to be addressed include:
Optimized Synthesis: Developing and optimizing a high-yield, scalable synthesis for this compound is the first crucial step. While standard methods are likely applicable, their efficiency for this specific substrate needs to be experimentally verified.
Detailed Characterization: A thorough experimental characterization of its physical and chemical properties is necessary to move beyond the predicted values presented here.
Mechanistic Studies: While the general mechanisms of thiol reactions are known, the influence of the distal ethoxy group on the reactivity and kinetics of the thiol group in this compound has not been investigated.
Prospective Research Directions in Ethoxy-Substituted Thiol Chemistry
Future research in this area could be highly fruitful and should focus on several key areas:
Exploration of Thiol-Ene Chemistry: A systematic study of the participation of this compound in thiol-ene reactions with a variety of alkenes would be valuable for understanding its potential in polymer and materials synthesis.
Surface Modification Studies: Investigating the formation and properties of self-assembled monolayers of this compound on gold and other relevant surfaces could reveal novel surface functionalities.
Nanoparticle Functionalization: The use of this compound to functionalize various nanoparticles and the subsequent characterization of these nanomaterials would be a promising avenue for creating new materials with tailored properties.
Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to predict and understand the structural, electronic, and reactive properties of this compound and its derivatives, guiding experimental efforts rsc.org.
Potential for Broader Impact on Chemical Synthesis and Materials Science
The study of seemingly simple, yet under-explored, molecules like this compound can have a significant impact on the broader fields of chemical synthesis and materials science nih.gov. As a bifunctional molecule, it offers a platform for creating more complex structures and materials with precise control over their properties. The insights gained from studying this compound could contribute to the development of new functional polymers, advanced coatings, and novel biomaterials. Furthermore, it could serve as a model system for understanding the interplay between different functional groups in more complex molecular architectures, which is a fundamental aspect of modern chemistry and materials design alliedacademies.comdeloitte.comucl.ac.uk. The continued exploration of organosulfur chemistry holds great promise for future innovations acs.org.
Q & A
Q. What computational models predict the environmental fate of this compound in biochemical systems?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates or toxicity. Molecular docking simulations can predict interactions with enzymes like glutathione reductase. Validate with in vitro assays (e.g., microsomal stability tests) .
Methodological Notes for Data Generation
- Synthesis Optimization : Adapt procedures from , substituting reagents (e.g., ethoxyamine for methoxyamine) and monitoring reaction progress via inline IR .
- Data Analysis : Follow guidelines in for statistical rigor, including error bars in yield calculations and justification of significance tests (e.g., t-tests for replicate experiments) .
- Safety Protocols : Refer to for handling thiols, including fume hood use and PPE requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
